molecular formula C11H13NO4 B2521131 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone CAS No. 685892-20-0

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone

Cat. No. B2521131
CAS RN: 685892-20-0
M. Wt: 223.228
InChI Key: MIKMQTBFVWNHMR-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone, also known as EMNP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EMNP belongs to the family of nitroaromatic compounds, which are widely used in the synthesis of drugs, agrochemicals, and dyes.

Mechanism Of Action

The mechanism of action of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cells, leading to cell death or apoptosis. 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has also been shown to interact with DNA, leading to DNA damage and inhibition of DNA replication.
Biochemical and Physiological Effects:
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. However, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone in lab experiments is its high solubility in organic solvents, which makes it easy to handle and work with. However, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is a highly reactive compound that can be sensitive to light and air, which can affect its stability and reproducibility. Additionally, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has not been extensively studied for its toxicity and safety profile, and caution should be exercised when handling and working with this compound.

Future Directions

There are several future directions for research on 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone, including its use as a photosensitizer for photodynamic therapy, its potential as an antibacterial agent, and its use in the synthesis of organic semiconductors for electronic devices. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone and its potential therapeutic applications. In conclusion, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is a promising compound with various scientific research applications, and further research is needed to fully unlock its potential.

Synthesis Methods

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone can be synthesized by the reaction of 5-ethyl-2-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone as a yellow crystalline solid with a melting point of 96-98°C.

Scientific Research Applications

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used in the synthesis of organic semiconductors for electronic devices. Additionally, 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has been studied for its potential as an antibacterial agent and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-8-5-9(7(2)13)11(16-3)10(6-8)12(14)15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKMQTBFVWNHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone

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